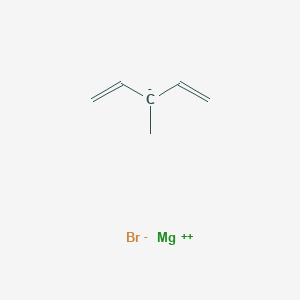
magnesium;3-methylpenta-1,4-diene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3-methylpenta-1,4-diene;bromide is an organometallic compound that combines magnesium, 3-methylpenta-1,4-diene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-methylpenta-1,4-diene;bromide typically involves the reaction of 3-methylpenta-1,4-diene with magnesium and bromine. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in an anhydrous ether solvent to form the Grignard reagent. The reaction conditions often require a dry, inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions using specialized equipment to ensure the purity and yield of the product. The process typically includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylpenta-1,4-diene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2)
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides (e.g., HBr), halogens (e.g., Br2), and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, addition reactions with HBr can yield 1,2- or 1,4-addition products, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Magnesium;3-methylpenta-1,4-diene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which magnesium;3-methylpenta-1,4-diene;bromide exerts its effects involves the formation of reactive intermediates, such as Grignard reagents, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Magnesium;3-methylpenta-1,4-diene;bromide can be compared with other similar compounds, such as:
Magnesium;1,4-pentadiene;bromide: Similar in structure but lacks the methyl group at the 3-position, leading to different reactivity and applications.
Magnesium;3-methyl-1,4-pentadiene;chloride: Similar but with chloride instead of bromide, which can affect the compound’s reactivity and stability.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
652131-35-6 |
|---|---|
Molecular Formula |
C6H9BrMg |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
magnesium;3-methylpenta-1,4-diene;bromide |
InChI |
InChI=1S/C6H9.BrH.Mg/c1-4-6(3)5-2;;/h4-5H,1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YUFIFDLITINYRN-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C=C)C=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















